Roridin A

Vue d'ensemble

Description

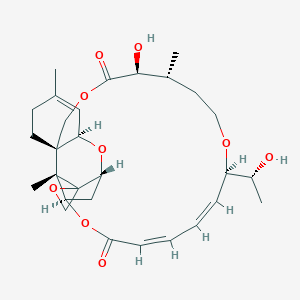

Roridin A is a natural product found in Paramyrothecium roridum, Albifimbria verrucaria, and other organisms . It is a trichothecene, a large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys .

Synthesis Analysis

The absolute configurations of roridins A have been established by X-ray diffraction analysis . This compound was shown to be epimeric at C-13’ with isothis compound .Molecular Structure Analysis

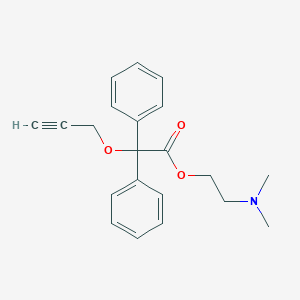

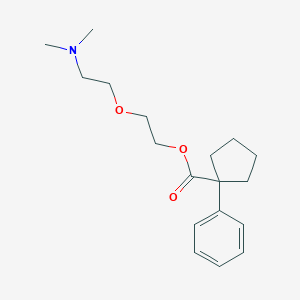

This compound has a molecular formula of C29H40O9 and a molecular weight of 532.6 g/mol . The IUPAC name is (1’R,2R,3’R,8’R,12’S,13’R,17’R,18’E,20’Z,24’R,25’S)-12’-Hydroxy-17’-[(1R)-1-hydroxyethyl]-5’,13’,25’-trimethyl-11’H,22’H-spiro[oxirane-2,26’-[2,10,16,23]tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa[4,18,20]triene]-11’,22’-dione .Applications De Recherche Scientifique

Production d'anticorps

Le Roridin A a été utilisé dans la production d'anticorps. Des anticorps polyclonaux de lapin dirigés contre un conjugué synthétisé par condensation de BSA et d'hémisuccinate de this compound disubstitué ont permis de déterminer le this compound dans des solutions avec une sensibilité de 0,2 ng/ml . La réactivité croisée des analogues structuraux - this compound, verrucarin A et verrucarol - s'élevait respectivement à 100, 2,5 et 0,03 % .

Détection dans des échantillons de paille de céréales

Ces anticorps déterminent le this compound dans un immunoessai enzymatique hétérogène indirect dans des échantillons de paille de céréales avec une sensibilité de 20 μg/kg . Cette application est particulièrement utile en agriculture et en sécurité alimentaire, où la détection des toxines dans les cultures est cruciale.

Inhibition du développement du pollen

Le this compound, ainsi que le verrucarin A, ont été trouvés pour inhiber le développement du pollen chez Arabidopsis thaliana . Ils ont inhibé le développement du pollen à des concentrations de 2 et 20 μM, respectivement . Cela pourrait avoir des applications potentielles dans l'étude de la reproduction et de la fertilité des plantes.

Métabolite fongique

Le this compound est un métabolite produit par le champignon Cylindrocarpon . Comprendre la biosynthèse du this compound pourrait fournir des informations sur le métabolisme fongique et potentiellement conduire au développement de traitements antifongiques.

Immunoessai enzymatique (EIA)

Une version de la détection EIA du this compound avec une sensibilité de 5 ng/ml a été développée par une équipe de recherche allemande . Cette méthode pourrait être utilisée dans divers domaines, notamment le diagnostic médical et la surveillance environnementale.

Safety and Hazards

Roridin A is highly toxic and can be fatal if swallowed . It can cause skin irritation, burning, itching, rash, or blisters, and bleeding. Eye contact can cause tearing, eye pain, conjunctivitis, burning sensations about the eyes, and blurred vision for up to 1 week . It is advised to avoid contact with skin, eyes, and clothing, and not to breathe dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

(1R,3R,8R,12S,13R,17R,18E,20Z,24R,25S,26S)-12-hydroxy-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19-,20-,21-,22-,23-,25+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFWWJIQIKBZMJ-PAGWOCKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@H](/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891839 | |

| Record name | Roridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14729-29-4 | |

| Record name | Roridin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014729294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roridin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Verrucarin A, 7'-deoxo-7'-(1-hydroxyethyl)-, [7'R(R)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RORIDIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U28899D1U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Roridin A?

A1: this compound, a potent trichothecene mycotoxin, primarily targets ribosomes, the cellular machinery responsible for protein synthesis. []

Q2: How does this compound binding to ribosomes affect cellular processes?

A2: Binding of this compound to ribosomes inhibits protein synthesis. [] This disruption of protein synthesis has cascading effects on various cellular processes, ultimately leading to cell death. [, ]

Q3: Does this compound induce apoptosis?

A3: Yes, studies have shown that this compound can induce apoptosis in various cell types, including murine macrophages and human leukemic cells. [, ]

Q4: What is the role of mitogen-activated protein kinases (MAPKs) in this compound-induced toxicity?

A4: this compound activates three major MAPK pathways: ERK, p38 MAPK, and SAPK/JNK. These pathways play a role in regulating cell survival and death. While ERK activation appears to have a protective effect against this compound-induced apoptosis, p38 MAPK may play a partial role in promoting apoptosis. []

Q5: Does this compound cause inflammation?

A5: Yes, this compound has been shown to induce inflammation, particularly in the nasal airways. This inflammatory response is characterized by the infiltration of neutrophils, increased mucus production, and the upregulation of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MIP-2. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C29H40O9, and its molecular weight is 532.62 g/mol. []

Q7: What is the core structure of this compound?

A7: this compound is a macrocyclic trichothecene. It consists of a trichothecene core structure linked to a macrocyclic ring formed by an ester linkage with roridinic acid. [, ]

Q8: Does this compound exist in different conformations?

A8: Yes, studies using NMR spectroscopy and molecular modeling suggest that this compound exists as a mixture of two conformers in solution. This is in contrast to its close relative, Verrucarin A, which primarily adopts a single conformation. []

Q9: What are the routes of exposure to this compound?

A10: While not directly studied in humans, animal models suggest that this compound can be absorbed through the skin, respiratory tract, and digestive system. [, , ]

Q10: Are there any known antidotes or treatments for this compound poisoning?

A11: Research suggests that activated charcoal combined with dexamethasone significantly improves the survival rate of rats acutely poisoned with this compound, likely by a combination of toxin adsorption and anti-inflammatory effects. [] Additionally, goji berry extract (Lycium barbarum) has shown protective effects against this compound-induced liver damage in rats, possibly due to its antioxidant properties. []

Q11: What in vitro models are used to study the toxicity of this compound?

A12: Various cell-based assays are employed to assess the toxicity of this compound, including: * Yeast growth inhibition assays: These assays, often using Kluyveromyces marxianus, are commonly used to assess the toxicity of trichothecenes, including this compound. [, , , , , ] * Mammalian cell lines: Murine macrophages (RAW 264.7) and human leukemic cells (U937) have been used to investigate this compound's effects on MAPK activation and apoptosis. [] * Murine B cell hybridoma: This model was used to investigate the uptake and intracellular targets of this compound. []

Q12: What animal models are used to study this compound toxicity?

A13: Mice and rats are commonly used animal models to study the in vivo toxicity of this compound.

* Mice: Intranasal instillation of this compound in mice is used to investigate its effects on the respiratory system, particularly the nasal airways, and its potential role in damp building-related illnesses. [, , ] * Rats: this compound administered intravenously in rats is used to assess its acute toxicity and the efficacy of potential treatments, such as activated charcoal and dexamethasone. [, ]

Q13: What are the known toxic effects of this compound?

A14: this compound exhibits a range of toxic effects, including: * Cytotoxicity: this compound is cytotoxic to various cell types, including mammalian cells and yeast, primarily due to its ability to inhibit protein synthesis. [, , , , ] * Hepatotoxicity: Animal studies indicate that this compound can cause liver damage, as evidenced by biochemical changes and histopathological alterations. [] * Immunotoxicity: Research suggests that this compound can modulate immune responses. It has been shown to activate caspase-1 in human macrophages, leading to the secretion of pro-inflammatory cytokines IL-1β and IL-18. [] * Neurotoxicity: Studies in mice have demonstrated that this compound can cause olfactory neurotoxicity, leading to the loss of olfactory sensory neurons and atrophy of the olfactory epithelium. [, ]

* Respiratory toxicity: Intranasal instillation of this compound in mice causes rhinitis, characterized by inflammation, mucus hypersecretion, and epithelial damage. [, ]

Q14: Is there evidence that the effects of this compound are influenced by other factors?

A15: Yes, research suggests that the effects of this compound can be potentiated by co-exposure to bacterial lipopolysaccharide (LPS). This co-exposure was found to exacerbate this compound-induced inflammation and neurotoxicity in the nasal airways of mice. []

Q15: What analytical techniques are used to detect and quantify this compound?

A16: Several analytical methods are used for the detection and quantification of this compound: * High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying this compound in various matrices, including fungal cultures and plant tissues. [, ] * Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and sensitive method for detecting this compound and other trichothecenes in various samples, including fungal cultures and plant tissues. [, ] * Mass Spectrometry (MS): MS, often coupled with chromatographic techniques like HPLC or SFC, provides high sensitivity and selectivity for this compound analysis. [] * Capillary Supercritical Fluid Chromatography (SFC): SFC, particularly when coupled with MS (SFC/MS), offers a rapid and efficient method for separating and analyzing this compound and other trichothecenes. [] * Yeast Bioassays: Yeast growth inhibition assays, particularly using Kluyveromyces marxianus, are commonly employed as a bioassay to detect and assess the toxicity of this compound and other trichothecenes. [, , , , , ]

Q16: Have immunoassays been developed for this compound detection?

A17: Yes, both polyclonal and monoclonal antibodies against this compound have been developed. These antibodies are utilized in competitive enzyme immunoassays for the sensitive and specific detection of this compound in various matrices, including cereal straw and wheat samples. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

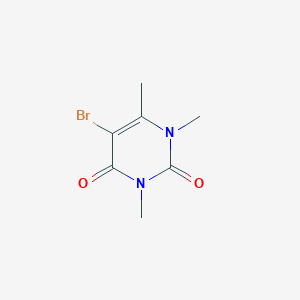

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)

![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)

![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)